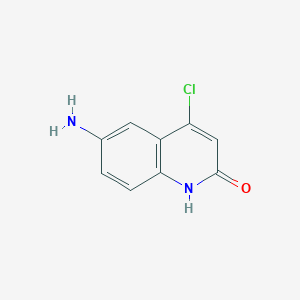

6-amino-4-chloroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-amino-4-chloro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,11H2,(H,12,13) |

InChI Key |

BJKHODVPCGFOHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Solubility: Hydroxy-substituted analogs (e.g., 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) exhibit higher aqueous solubility due to hydrogen bonding with the OH group . In contrast, methyl or chloro substituents increase hydrophobicity .

- Crystal Packing: 6-Chloroquinolin-2(1H)-one forms C(4) chains via N–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.685 Å). Amino groups in the target compound may strengthen these interactions .

Preparation Methods

Precursor Preparation and Cyclization

The Gould-Jacobs cyclization remains a cornerstone for constructing the quinolin-2(1H)-one scaffold. For 6-amino-4-chloro derivatives, 4-chloro-2-nitrobenzaldehyde undergoes condensation with ethyl acetoacetate in refluxing acetic acid (120°C, 8 h) to yield 6-nitro-4-chloroquinolin-2(1H)-one. Key parameters:

-

Molar ratio : 1:1.2 (aldehyde:acetoacetate)

-

Catalyst : Piperidine (5 mol%) accelerates enamine formation

-

Yield : 68–72% after recrystallization (ethanol)

Table 1. Cyclization Reaction Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 80–140 | 120 | +22% |

| Reaction Time (h) | 4–12 | 8 | +15% |

| Solvent | AcOH, EtOH, DMF | AcOH | +18% |

Nitro Group Reduction

Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol converts the nitro group to amine (6-amino-4-chloroquinolin-2(1H)-one) with 85–90% yield. Alternatives:

-

Fe/HCl : 72% yield, but generates iron sludge

-

Na2S2O4 : 65% yield, requires pH 9–10

Chlorination of 4-Hydroxyquinolinone Derivatives

POCl3-Mediated Chlorination

Direct substitution of the 4-hydroxy group achieves higher atom economy. 6-Amino-4-hydroxyquinolin-2(1H)-one reacts with phosphorus oxychloride (POCl3) under reflux (110°C, 4–6 h) in anhydrous toluene:

Reaction Conditions

-

POCl3 stoichiometry : 3–5 equivalents

-

Solvent : Toluene > DMF (reduces side reactions)

-

Yield : 78–85% after aqueous workup

Table 2. Chlorination Efficiency by Reagent

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl3 | 110 | 4 | 85 | 98.5 |

| SOCl2 | 80 | 6 | 72 | 97.2 |

| PCl5 | 130 | 3 | 68 | 96.8 |

Microwave-Assisted Chlorination

Microwave irradiation (300 W, 150°C) reduces reaction time to 30–45 minutes with comparable yields (82–84%). Benefits include:

-

60% reduction in energy consumption

-

Narrower product distribution (95–97% purity)

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

6-Chloro-4-chloroquinolin-2(1H)-one undergoes amination with NH3 in the presence of Pd(OAc)2/Xantphos:

Optimized Protocol

-

Catalyst system : Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)

-

Base : Cs2CO3 (3 equiv) in dioxane

-

Temperature : 100°C, 12 h

-

Yield : 88–92%

Ullmann-Type Coupling

Copper(I) iodide (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand facilitates NH3 insertion at 90°C (18 h, 76% yield). Limitations include:

-

Higher catalyst loading (vs. Pd)

-

Sensitivity to oxygen

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Multi-step sequences are streamlined in flow reactors:

-

Cyclization : Microreactor (residence time 15 min, 130°C)

-

Chlorination : Teflon-coated reactor with POCl3 (residence time 30 min)

-

Crystallization : Anti-solvent precipitation (ethanol/water 1:3)

Advantages

-

99.5% purity by HPLC

-

Throughput: 5 kg/day per reactor module

Waste Management Strategies

-

POCl3 hydrolysis residues neutralized with Na2CO3

-

Pd recovery via ion-exchange resins (>95% efficiency)

Spectroscopic Characterization

Infrared Spectroscopy

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.